molecular formula C8H15NO2 B3245269 rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine CAS No. 167298-48-8

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine

Cat. No.: B3245269
CAS No.: 167298-48-8
M. Wt: 157.21 g/mol
InChI Key: FBYZKOMMNAQXBT-DGUCWDHESA-N
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Description

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine is a chemical compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of a precursor compound under controlled reaction conditions. For example, starting from a suitable amine and a ketone, the process may involve cyclization using acid or base catalysis to form the hexahydrocyclopenta[d][1,3]dioxole ring. The precise conditions such as temperature, solvent, and catalysts are optimized based on the desired yield and purity.

Industrial Production Methods: Industrial production often requires scaling up the reaction conditions while ensuring consistency and efficiency. Techniques such as continuous flow chemistry or batch processing may be employed. Catalysts used in industrial processes are typically robust and reusable to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine can undergo various chemical reactions such as oxidation, reduction, and substitution. The amine group in the compound is particularly reactive and can participate in forming new bonds with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions might involve reagents like alkyl halides under basic conditions.

Major Products: Depending on the reaction conditions and reagents used, the major products can range from oxidized forms of the compound to substituted derivatives. For instance, oxidation may yield N-oxides, while reduction may produce amines with lower oxidation states.

Scientific Research Applications

This compound is utilized in various scientific disciplines:

  • Chemistry: As an intermediate in organic synthesis.

  • Medicine: Investigated for its properties that might be beneficial in pharmacological applications.

  • Industry: Uses in materials science for producing specific polymers and advanced materials.

Mechanism of Action

The compound's mechanism of action can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The amine group is reactive and can form hydrogen bonds or covalent bonds with biological molecules, affecting pathways in biochemical processes.

Comparison with Similar Compounds

  • (3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine.

  • rac-(3aS,5R,6aR)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine.

Uniqueness: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine is unique due to its specific stereochemistry and the presence of the dioxole ring system. This confers distinct reactivity and biological activity compared to similar compounds which might differ in their stereochemistry or ring structure.

This detailed exploration showcases the versatility and potential of this compound across multiple scientific and industrial fields.

Properties

IUPAC Name

(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)10-6-3-5(9)4-7(6)11-8/h5-7H,3-4,9H2,1-2H3/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKOMMNAQXBT-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC(CC2O1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CC(C[C@@H]2O1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167298-48-8
Record name rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Reactant of Route 2
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Reactant of Route 3
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Reactant of Route 4
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Reactant of Route 5
Reactant of Route 5
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Reactant of Route 6
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine

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